molecular formula C18H12ClNO3 B1372848 2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-75-0

2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1372848
CAS No.: 1160254-75-0
M. Wt: 325.7 g/mol
InChI Key: QFEBHWYELHWENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride is a complex organic compound that features a benzodioxole ring fused to a quinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the quinoline moiety. The final step involves the formation of the carbonyl chloride group. Specific reaction conditions, such as the use of solvents like methanol, water, and tetrahydrofuran (THF), and reagents like sodium hydroxide, are crucial for the successful synthesis .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the modulation of signal transduction processes and the alteration of cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride is unique due to its specific combination of the benzodioxole and quinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO3/c1-10-3-2-4-12-13(18(19)21)8-14(20-17(10)12)11-5-6-15-16(7-11)23-9-22-15/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEBHWYELHWENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 2
2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
2-(1,3-Benzodioxol-5-YL)-8-methylquinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.